molecular formula C13H19N B1615056 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile CAS No. 21690-43-7

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile

Cat. No.: B1615056
CAS No.: 21690-43-7
M. Wt: 189.3 g/mol
InChI Key: YLVMNUKZYAGOOK-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C13H19N It is characterized by a cyclohexene ring substituted with a nitrile group and a 4-methyl-3-pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and 4-methyl-3-pentenyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

    Catalysts: A base such as potassium carbonate is used to facilitate the nucleophilic substitution reaction.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Sodium hydride or other strong bases are used to deprotonate the nitrile group, facilitating nucleophilic attack.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s lipophilic side chain allows it to penetrate cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Cyclohexene-1-carbonitrile: Lacks the 4-methyl-3-pentenyl side chain.

    4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile is unique due to its combination of a nitrile group and a 4-methyl-3-pentenyl side chain, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,13H,3,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMNUKZYAGOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCC(CC1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275855, DTXSID90865009
Record name 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-pentenyl)-
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Record name 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21690-43-7, 111931-53-4
Record name 4-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21690-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021690437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)-
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Record name 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-pentenyl)-
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Record name 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)-
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Record name 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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